MFCD02328773
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Overview
Description
MFCD02328773 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
The synthesis of MFCD02328773 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions under controlled temperatures and pressures to form intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization or chromatography to ensure the removal of impurities.
Final Synthesis: The purified intermediates are then subjected to further reactions to form the final product, this compound. This step often involves the use of catalysts to enhance the reaction rate and yield.
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and quantity. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
MFCD02328773 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD02328773 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which MFCD02328773 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.
Properties
IUPAC Name |
(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-8-11(2-7-14(15)22)9-18-19-17-20(16(23)10-25-17)12-3-5-13(21)6-4-12/h2-9,21-22H,10H2,1H3/b18-9+,19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPMBIHCDPQBJ-JCAVOIIISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2N(C(=O)CS2)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\N(C(=O)CS2)C3=CC=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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